![molecular formula C6H9N5 B2683085 2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine CAS No. 1072106-47-8](/img/structure/B2683085.png)
2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological properties and are present in various pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves multicomponent reactions, which significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Chemical Reactions Analysis
The redox transformation of a similar molecule, “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidinide l-arginine monohydrate (Triazid)”, has been studied. The reactivity of this molecule was compared with the sodium salt of “2-methylthio-6-nitro-7-oxo-1,2,4-triazolo [5,1-c] [1,2,4]triazin, dihydrate (Triazavirin ®)”, and possible intermediate products of the electroreduction of Triazid were identified using electrochemical methods and ESR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications
Solution-Phase Synthesis of Triazolopyrimidines : Baindur et al. (2003) detailed an efficient solution-phase synthesis for a library of trisubstituted triazolopyrimidines. This work highlights the versatility of these compounds in synthetic chemistry, offering pathways to diverse derivatives through an accessible synthetic protocol (Baindur, N., Chadha, N., & Player, M., 2003).
Regioselective Synthesis on Water : Gol et al. (2019) demonstrated a regioselective, environmentally friendly synthesis of triazolopyrimidines on water. This method emphasizes the importance of green chemistry in the development of novel heterocyclic compounds, with high yields and broad substrate scope, underscoring their potential for varied scientific applications (Gol, R. M., Khatri, T. T., & Barot, V., 2019).
Antituberculous Activity : Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent based on the triazolopyrimidine scaffold. Their work contributes to the development of new therapeutic options against tuberculosis, showcasing the potential biomedical applications of these compounds (Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., & Charushin, V., 2019).
Diversity-Oriented Synthesis for Polycyclic Heterocycles : Pyatakov et al. (2015) explored an acid-catalyzed condensation between aminosubstituted triazolopyrimidines and 1,3-diketones, leading to the formation of diversely substituted polycyclic derivatives. This study illustrates the chemical diversity attainable from triazolopyrimidines, paving the way for the creation of novel compounds with potential application in materials science and pharmaceuticals (Pyatakov, D. A., Sokolov, A. N., Astakhov, A., Chernenko, A. Y., Fakhrutdinov, A. N., Rybakov, V., Chernyshev, V., & Chernyshev, V. M., 2015).
Antimicrobial Activity : Abdelriheem et al. (2017) synthesized new derivatives containing the triazolopyrimidine moiety, demonstrating their antitrypanosomal activity. This work highlights the antimicrobial potential of triazolopyrimidine derivatives, suggesting their usefulness in developing new antimicrobial agents (Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A., 2017).
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s worth noting that similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that 2-Methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine might interact with its targets by inhibiting their enzymatic activity, leading to an increase in cAMP levels.
Biochemical Pathways
Given its potential role as a pde inhibitor , it could be inferred that this compound may affect pathways involving cAMP, a key secondary messenger involved in many biological processes.
Result of Action
Based on the potential inhibition of pdes , it can be hypothesized that this compound may lead to an increase in intracellular cAMP levels, which could have various downstream effects depending on the cell type and context.
Zukünftige Richtungen
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired many researches over the years on their chemistry and methods of synthesis. They have shown promising physiological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that “2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” and related compounds may have potential applications in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBPYDTPKSAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCC(=NC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

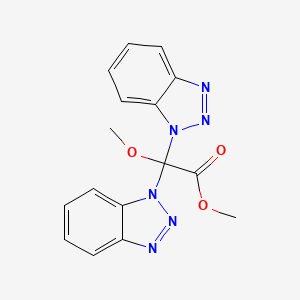
![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)
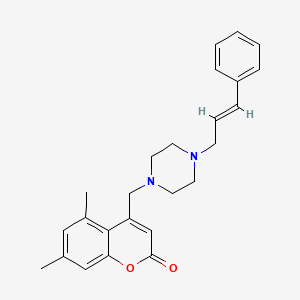
![N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide](/img/structure/B2683008.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)
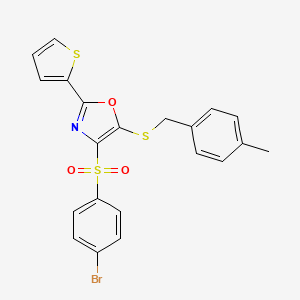
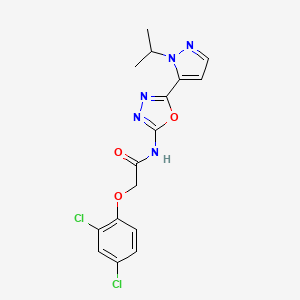

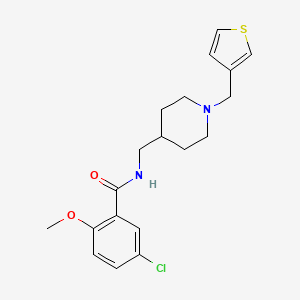
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2683023.png)
